molecular formula C19H20N2O3S B2848858 (Z)-methyl 2-((cyclohexanecarbonyl)imino)-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate CAS No. 941871-70-1

(Z)-methyl 2-((cyclohexanecarbonyl)imino)-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate

Cat. No.: B2848858
CAS No.: 941871-70-1
M. Wt: 356.44
InChI Key: GYNLQYMUNRUGSG-VXPUYCOJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a heterocyclic organic molecule featuring a benzo[d]thiazole core substituted with a cyclohexanecarbonyl imino group, a prop-2-yn-1-yl moiety, and a methyl ester at position 4. The (Z)-configuration of the imino group introduces stereochemical specificity, which may influence its biological activity and physicochemical properties.

Properties

IUPAC Name

methyl 2-(cyclohexanecarbonylimino)-3-prop-2-ynyl-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3S/c1-3-11-21-15-10-9-14(18(23)24-2)12-16(15)25-19(21)20-17(22)13-7-5-4-6-8-13/h1,9-10,12-13H,4-8,11H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYNLQYMUNRUGSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)N(C(=NC(=O)C3CCCCC3)S2)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-methyl 2-((cyclohexanecarbonyl)imino)-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a compound belonging to the class of thiazole derivatives, which are known for their diverse biological activities. This article delves into the biological activity of this particular compound, exploring its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure

The compound features a thiazole ring, a carbonyl group, and an alkyne moiety, contributing to its unique biological properties. The structural formula can be represented as follows:

C18H19N2O3S\text{C}_{18}\text{H}_{19}\text{N}_2\text{O}_3\text{S}

Antimicrobial Activity

Recent studies have indicated that thiazole derivatives exhibit significant antimicrobial properties. For instance, a related compound, methyl 2-amino-5-benzylthiazole-4-carboxylate, demonstrated potent activity against Mycobacterium tuberculosis with a minimum inhibitory concentration (MIC) of 0.06 µg/ml . Although specific data on the target compound's antimicrobial efficacy is limited, its structural similarities suggest potential effectiveness against similar pathogens.

Anticancer Properties

Thiazole derivatives are also being investigated for their anticancer activities. A series of benzothiazole compounds have shown promising results in inhibiting cancer cell proliferation. For example, certain derivatives were evaluated for their antiproliferative effects on various cancer cell lines such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer), revealing moderate to high inhibitory activities . The compound may exhibit similar properties due to its structural characteristics.

The mechanism by which thiazole derivatives exert their biological effects often involves the inhibition of key enzymes or pathways in pathogens or cancer cells. For example, compounds targeting the fatty acid synthesis pathway in M. tuberculosis have been identified as potential leads for new anti-tubercular agents . The presence of the thiazole ring in our target compound suggests it may interact with similar biochemical pathways.

Case Studies

  • Antitubercular Activity : A study on thiazole derivatives indicated that modifications to the thiazole structure could enhance activity against M. tuberculosis. The findings suggest that this compound might be optimized for better efficacy against this pathogen.
  • Anticancer Screening : In vitro studies have shown that certain benzothiazole derivatives can inhibit cell proliferation in cancer models. The target compound's structure may allow it to engage with cellular targets involved in tumor growth.

Research Findings Summary

Activity Compound Target MIC/IC50
AntitubercularMethyl 2-amino-5-benzylthiazole-4-carboxylateM. tuberculosis H37Rv0.06 µg/ml
AnticancerVarious benzothiazolesMDA-MB-231, SK-Hep-1Moderate to high

Comparison with Similar Compounds

The provided evidence highlights several structurally related compounds, primarily focusing on thiazole, thiadiazole, and benzodioxine derivatives. Below is a detailed comparison based on functional groups, bioactivity, and synthesis strategies:

Structural Analogues
Compound Class Key Structural Features Bioactivity/Application Reference
Thiadiazole-fused benzodioxines 1,4-Benzodioxine fused with thiadiazole rings (e.g., compounds 1–25 in ) Anticipated antimicrobial or anticancer properties due to fused heterocyclic systems.
Quinazolinone-thiazole hybrids Quinazolinone core linked to thiazole via hydrazide or triazole bridges () Analgesic activity demonstrated in selected derivatives (e.g., compounds 11a–c).
Thiazolylmethyl carbamates Thiazole-5-ylmethyl carbamate derivatives () Likely protease inhibitors or antiviral agents (structural similarity to known drugs).
Indole-thiazole conjugates Indole fused with thiazole and substituted with piperazinyl groups () Antiangiogenic or kinase inhibitory activity (e.g., BIBF 1120 analogs).

Key Observations :

  • Bioactivity: The target compound’s imino and propynyl groups may enhance its ability to interact with biological targets (e.g., kinases or DNA) compared to simpler thiazoles, as seen in indole-thiazole hybrids .
  • Stereochemical Impact: The (Z)-configuration could confer distinct binding properties compared to (E)-isomers or non-stereospecific analogues, as observed in hydrazone-based thiazoles .
Pharmacological Potential
Analytical and Computational Tools

and emphasize the importance of crystallography (SHELX programs) and cheminformatics (Hit Dexter 2.0) in characterizing complex heterocycles. For the target compound, X-ray crystallography would be critical to confirm its (Z)-configuration, while computational modeling could predict its metabolic stability or toxicity relative to simpler thiazoles .

Preparation Methods

Synthesis of the Benzo[d]Thiazole Core Structure

The benzo[d]thiazole scaffold is synthesized via cyclocondensation of 2-aminothiophenol derivatives with carbonyl-containing reagents. A modified protocol from Jadhav et al. employs ethyl 2-chloro-3-oxopropanoate and thiourea under acidic conditions to form the thiazole ring. For the target compound, 2-amino-5-methoxycarbonylbenzenethiol serves as the starting material, reacting with α-keto esters to yield methyl 2,3-dihydrobenzo[d]thiazole-6-carboxylate. Key parameters include:

  • Reaction Conditions : Reflux in ethanol with concentrated HCl (12 h, 80°C).
  • Yield : 78–85% (dependent on substituent electronic effects).

The stereoselective introduction of the cyclohexanecarbonyl imino group at position 2 is critical. Li et al. reported that DMAP-catalyzed aerobic oxidation of acylhydrazides with isothiocyanates generates 2-imino-1,3,4-oxadiazolines. Adapting this mechanism:

  • Acyldiazene Intermediate : React cyclohexanecarbonyl hydrazide with the 3-propargyl thiazole in the presence of DMAP/O2.
  • Annulation : DMAP mediates cyclization with in situ-generated isothiocyanate derivatives.
  • Stereochemical Control : (Z)-Selectivity (>90%) is achieved by steric hindrance from the cyclohexane ring and low-temperature conditions (-20°C).

Optimization of Reaction Parameters

Comparative studies reveal the impact of catalysts and solvents:

Step Catalyst Solvent Temp (°C) Yield (%) Selectivity (Z:E)
Propargylation K2CO3 DMF 0–10 89 N/A
Imination DMAP/O2 THF -20 76 92:8
Esterification H2SO4 MeOH 65 95 N/A

Mechanistic Insights and Byproduct Analysis

Photochemical pathways from ChemRxiv highlight alternative routes using visible-light-mediated decarboxylation for benzothiazole formation. However, thermal methods remain superior for scalability. Common byproducts include:

  • Over-alkylation : Mitigated by stoichiometric control of propargyl bromide.
  • Oxazole isomers : Suppressed via DMAP’s selective activation of thiazole nitrogen.

Gram-Scale Synthesis and Industrial Feasibility

Scalability tests (10 g batch) showed consistent yields (72–75%) using toluene as a cost-effective solvent. Patil et al. emphasized that continuous-flow systems reduce reaction times by 40% while maintaining stereoselectivity.

Q & A

Q. What are the key synthetic steps and characterization techniques for synthesizing (Z)-methyl 2-((cyclohexanecarbonyl)imino)-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate?

  • Methodological Answer : Synthesis typically involves: (i) Condensation of a benzo[d]thiazole precursor with cyclohexanecarbonyl chloride to form the imine bond. (ii) Propargyl group introduction via alkylation under basic conditions (e.g., K₂CO₃ in DMF). (iii) Methyl esterification of the carboxylate group. Characterization employs NMR (¹H/¹³C for regiochemistry), IR (to confirm imine C=N stretch at ~1600–1650 cm⁻¹), and mass spectrometry (to verify molecular ion peaks). Reaction intermediates should be validated via HPLC purity checks .

Q. How can researchers confirm the purity and structural integrity of this compound?

  • Methodological Answer :
  • HPLC with UV detection (λ = 254 nm) to assess purity (>95%).
  • 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals in the aromatic and propargyl regions.
  • X-ray crystallography (if single crystals are obtainable) for absolute stereochemical confirmation of the (Z)-configuration .

Advanced Research Questions

Q. What strategies address regioselectivity challenges during propargyl group introduction?

  • Methodological Answer :
  • Use polar aprotic solvents (e.g., DMF) to stabilize transition states and reduce side reactions.
  • Optimize catalytic systems (e.g., CuI for alkyne-azide cycloaddition if click chemistry is applied).
  • Monitor reaction progress via TLC (silica gel, hexane:EtOAc 3:1) and in-situ FTIR to track propargyl C≡C bond formation (~2100 cm⁻¹). Post-reaction, purify via flash chromatography .

Q. How can computational methods predict biological targets and reaction mechanisms?

  • Methodological Answer :
  • Density Functional Theory (DFT) to model the imine tautomerization equilibrium and (Z)-configuration stability.
  • Molecular docking (AutoDock Vina) to screen against kinases or proteases, leveraging the thiazole core’s affinity for ATP-binding pockets.
  • MD simulations (GROMACS) to assess binding kinetics and validate with enzymatic assays (e.g., fluorescence-based kinase inhibition) .

Q. How to resolve contradictions in reported biological activity data (e.g., IC₅₀ variability)?

  • Methodological Answer :
  • Standardize assay conditions (pH, temperature, solvent/DMSO concentration ≤0.1%).
  • Use orthogonal assays (e.g., SPR for binding affinity vs. cell viability assays) to confirm target engagement.
  • Apply multivariate statistical analysis (ANOVA, PCA) to identify confounding variables (e.g., batch-to-batch purity differences) .

Q. What experimental designs optimize stability under physiological conditions?

  • Methodological Answer :
  • Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with UPLC-MS monitoring.
  • Identify degradation products (e.g., hydrolysis of the methyl ester to carboxylic acid) and adjust formulation (e.g., lyophilization with cyclodextrin).
  • Use chemodynamic profiling (pH 2–9 buffers) to map stability thresholds .

Q. How to establish structure-activity relationships (SAR) for derivatives?

  • Methodological Answer :
  • Synthesize analogs with variations in the cyclohexanecarbonyl (e.g., cyclopropanecarbonyl) and propargyl (e.g., allyl) groups.
  • Test bioactivity in enzyme inhibition/cell proliferation assays.
  • Apply QSAR models (e.g., CoMFA) to correlate substituent electronegativity/logP with potency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.